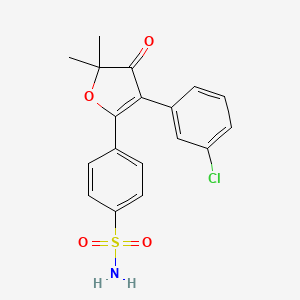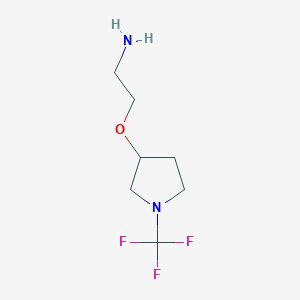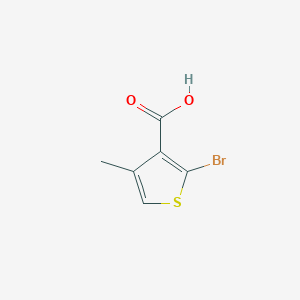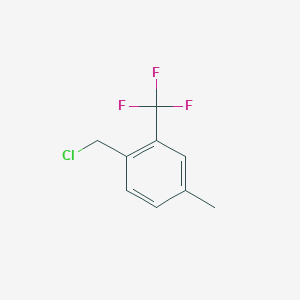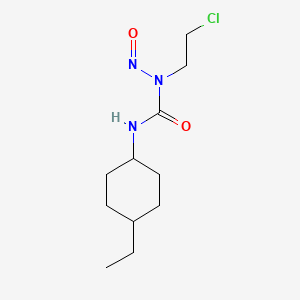
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloroethyl group, an ethylcyclohexyl group, and a nitrosourea moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea typically involves the reaction of 2-chloroethylamine with 4-ethylcyclohexyl isocyanate, followed by nitrosation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the rate of nitrosation and to ensure the stability of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea moiety to amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Investigated for its potential use in cancer therapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea involves the alkylation of DNA, which can lead to the formation of cross-links and subsequent disruption of DNA replication and transcription. This compound targets rapidly dividing cells, making it a potential candidate for cancer treatment. The molecular pathways involved include the activation of DNA damage response mechanisms and apoptosis.
相似化合物的比较
Similar Compounds
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
- 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea
- 1-(2-Chloroethyl)-3-(4-isopropylcyclohexyl)-1-nitrosourea
Uniqueness
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl group on the cyclohexyl ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
33021-95-3 |
|---|---|
分子式 |
C11H20ClN3O2 |
分子量 |
261.75 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C11H20ClN3O2/c1-2-9-3-5-10(6-4-9)13-11(16)15(14-17)8-7-12/h9-10H,2-8H2,1H3,(H,13,16) |
InChI 键 |
LQLUPFNKVIUCFJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(CC1)NC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


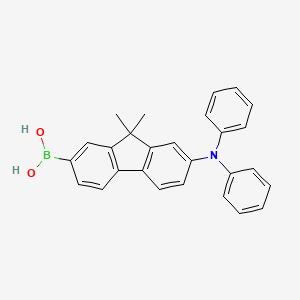

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)-](/img/structure/B13970196.png)
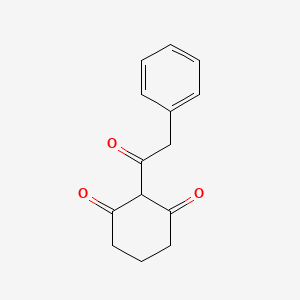
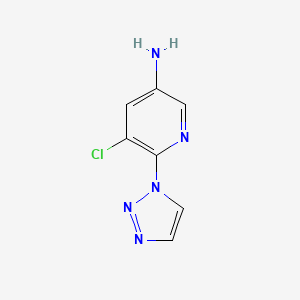
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)

